molecular formula C16H12Cl2IN3O2 B12038562 N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide CAS No. 767289-25-8

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide

Cat. No.: B12038562
CAS No.: 767289-25-8
M. Wt: 476.1 g/mol
InChI Key: LZWCXFIHACBRPZ-ODCIPOBUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a dichlorobenzylidene group, a hydrazino group, and an iodinated benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with 2-iodobenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like ethanol or acetonitrile to facilitate the condensation and subsequent acylation reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which may inhibit the activity of metalloenzymes. Additionally, the compound’s ability to undergo redox reactions allows it to generate reactive oxygen species (ROS), leading to oxidative stress in target cells. These mechanisms contribute to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2-(2,3-Dichlorobenzylidene)hydrazino)-2-oxoethyl)-2-iodobenzamide is unique due to the presence of the iodinated benzamide moiety, which imparts distinct chemical reactivity and biological activity. The combination of dichlorobenzylidene and hydrazino groups further enhances its potential for diverse applications in research and industry .

Properties

CAS No.

767289-25-8

Molecular Formula

C16H12Cl2IN3O2

Molecular Weight

476.1 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,3-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethyl]-2-iodobenzamide

InChI

InChI=1S/C16H12Cl2IN3O2/c17-12-6-3-4-10(15(12)18)8-21-22-14(23)9-20-16(24)11-5-1-2-7-13(11)19/h1-8H,9H2,(H,20,24)(H,22,23)/b21-8+

InChI Key

LZWCXFIHACBRPZ-ODCIPOBUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C(=CC=C2)Cl)Cl)I

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C(=CC=C2)Cl)Cl)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.